methyl {(3S,5S)-5-[({4'-[N-(methoxycarbonyl)carbamimidoyl]([1,1'-biphenyl]-4-yl)}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lefradafiban is an orally active prodrug of fradafiban, a glycoprotein IIb/IIIa receptor antagonist. It was investigated for the treatment of unstable angina but its development was discontinued in 2000 due to lack of efficacy . Glycoprotein IIb/IIIa inhibitors like lefradafiban block the final common pathway of platelet aggregation .
Chemical Reactions Analysis
Lefradafiban undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of many drugs.
Substitution Reactions: Lefradafiban can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used
Scientific Research Applications
Lefradafiban has been primarily studied for its role as a glycoprotein IIb/IIIa receptor antagonist. Its applications include:
Medicine: Investigated for the treatment of unstable angina and other cardiovascular conditions
Biology: Used in studies related to platelet aggregation and blood clotting mechanisms.
Chemistry: Studied for its chemical properties and reactions.
Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
Lefradafiban exerts its effects by blocking the glycoprotein IIb/IIIa receptors on platelets, which are crucial for platelet aggregation. By inhibiting this pathway, lefradafiban prevents the formation of blood clots . The molecular targets involved include integrin alpha-IIb and integrin beta-3 .
Comparison with Similar Compounds
Lefradafiban is similar to other glycoprotein IIb/IIIa inhibitors such as:
Fradafiban: The active form of lefradafiban.
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor used in clinical settings.
Lefradafiban’s uniqueness lies in its oral bioavailability and its role as a prodrug of fradafiban .
Properties
CAS No. |
149503-79-7 |
---|---|
Molecular Formula |
C23H25N3O6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 2-[(3S,5S)-5-[[4-[4-(N-methoxycarbonylcarbamimidoyl)phenyl]phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C23H25N3O6/c1-30-20(27)12-17-11-18(25-22(17)28)13-32-19-9-7-15(8-10-19)14-3-5-16(6-4-14)21(24)26-23(29)31-2/h3-10,17-18H,11-13H2,1-2H3,(H,25,28)(H2,24,26,29)/t17-,18-/m0/s1 |
InChI Key |
PGCFXITVMNNKON-ROUUACIJSA-N |
SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=NC(=O)OC)N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
Canonical SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
149503-79-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((((4'-(imino(methoxycarbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-pyrrolidineacetic acid, methyl ester lefradafiban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.